2-Amino-4,6-dimethylpyrimidin-5-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Amino-4,6-dimethylpyrimidin-5-OL” is a chemical compound with the CAS Number: 685897-68-1 and a linear formula of C6H9N3O . It is a pale-yellow to yellow-brown solid at room temperature .
Synthesis Analysis
The synthesis of this compound involves reacting organic raw materials of 2-amino-4,6-dimethylpyrimidine (AMP) and trifluoroacetic acid (TF) in a 1:1 molar ratio using methanol as a solvent .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C6H9N3O/c1-3-5(10)4(2)9-6(7)8-3/h10H,1-2H3,(H2,7,8,9) .
Physical and Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid at room temperature . It has a molecular weight of 139.16 . The compound is non-ionic in nature, as suggested by its low molar conductivity values in dimethylsulfoxide .
Scientific Research Applications
1. Crystallography and Molecular Recognition
Pyrimidines, including derivatives like 2-Amino-4,6-dimethylpyrimidin-5-OL, are crucial in biology and medicine. The study of their crystallization and tautomeric forms reveals their potential in molecular recognition processes involving hydrogen bonding, essential for pharmaceuticals' targeted drug action (Rajam et al., 2017).
2. Synthesis and Structural Analysis
The compound has been synthesized and characterized using various spectroscopic methods. Its structure and properties, such as DNA cleavage activity and theoretical studies using Density Functional Theory (DFT), have been extensively explored (Çiğdem Karabacak Atay et al., 2018).
3. Complex Formation with Phenols
Studies have shown that this compound forms stable complexes with phenols due to intermolecular hydrogen bonding. These complexes are stable at high temperatures and are characterized by their melting and thermolysis behaviors (A. V. Erkin et al., 2017).
4. Fluorescent Sensing and Imaging
A derivative of this compound has been utilized in developing sensors for the selective recognition of aluminum ions. These sensors exhibit "OFF-ON" type fluorescence in the presence of Al3+ ions and have been applied in bacterial cell imaging and logic gate applications (N. Yadav & Ashutosh Kumar Singh, 2018).
5. Interaction with DNA and Antioxidant Activity
Research involving the interaction of a synthesized compound, derived from this compound, with DNA has been conducted. It includes studying its binding mode, antioxidant activity, and the theoretical calculation of its interaction with DNA (Zeynep Tanrıkulu Yılmaz et al., 2020).
6. Antibacterial and Antifungal Activities
Pyrimidine derivatives, including this compound, have been synthesized and evaluated for their antibacterial and antifungal activities. The compounds exhibit significant activity against various bacterial strains and fungi (Z. Khan et al., 2015).
Safety and Hazards
This compound is considered hazardous. It may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
2-Amino-4,6-dimethylpyrimidin-5-OL can be deprotonated quite easily because the conjugated base is stabilized by resonance, allowing it to act as a nucleophile attacking aldehyde carbon . This is essentially an aldol condensation .
Biochemical Pathways
It’s worth noting that similar compounds have been found to inhibit the fibroblast growth factor receptor 4 (fgfr4), which plays a crucial role in cell proliferation and differentiation .
Pharmacokinetics
The compound’s molecular weight (13916) suggests that it may have good bioavailability .
Result of Action
Similar compounds have shown anti-proliferative activity against certain types of cancer cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is moderately persistent in the environment and moderately mobile in drainflow . These factors could potentially affect the compound’s bioavailability and efficacy.
Properties
IUPAC Name |
2-amino-4,6-dimethylpyrimidin-5-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-3-5(10)4(2)9-6(7)8-3/h10H,1-2H3,(H2,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BATVWQIPSVQPEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
685897-68-1 |
Source
|
Record name | 2-amino-4,6-dimethylpyrimidin-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.